molecular formula C24H28FN3O3 B11052326 3-{4-[(2-Fluorophenyl)amino]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-{4-[(2-Fluorophenyl)amino]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11052326
M. Wt: 425.5 g/mol
InChI Key: JLEPRZJPXTYNQG-UHFFFAOYSA-N
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Description

3-[4-(2-Fluoroanilino)piperidino]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound that features a combination of fluorinated aniline, piperidine, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-fluoroanilino)piperidino]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated aniline derivative, followed by the formation of the piperidine ring. The final step involves the cyclization to form the pyrrole-2,5-dione core. Common reagents used in these reactions include aniline derivatives, piperidine, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Fluoroanilino)piperidino]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine .

Scientific Research Applications

3-[4-(2-Fluoroanilino)piperidino]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-fluoroanilino)piperidino]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-(2-fluoroanilino)piperidino]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione apart is its unique combination of fluorinated aniline, piperidine, and pyrrole moieties. This combination may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H28FN3O3

Molecular Weight

425.5 g/mol

IUPAC Name

3-[4-(2-fluoroanilino)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H28FN3O3/c1-2-15-31-19-9-7-18(8-10-19)28-23(29)16-22(24(28)30)27-13-11-17(12-14-27)26-21-6-4-3-5-20(21)25/h3-10,17,22,26H,2,11-16H2,1H3

InChI Key

JLEPRZJPXTYNQG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC4=CC=CC=C4F

Origin of Product

United States

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